
4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole
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Overview
Description
4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole is a heterocyclic organic compound that features a triazole ring substituted with a chloromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloromethyl-1,2,3-triazole with methylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido-methyl, thiomethyl, and aminomethyl derivatives.
Oxidation Reactions: Products include hydroxymethyl and formyl derivatives.
Reduction Reactions: Products include dihydrotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole is in the development of anticancer agents. Research has shown that derivatives of triazoles can exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from triazole scaffolds have been reported to inhibit cell growth in human cancer cell lines such as HepG2, MDA-MB-468, and HCT-116 with IC50 values ranging from 0.43 µM to 20 µM depending on the specific derivative used .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
9 | HepG2 | 3.8 |
10 | MDA-MB-468 | 3.2 |
6 | HCT-116 | 12.4 |
Microtubule Targeting Agents
Another promising application is as microtubule targeting agents. A series of triazole derivatives have been designed to bind to the colchicine site on tubulin, demonstrating significant antiproliferative activity in vitro. For example, compound 7p showed nanomolar-level activity across multiple cancer cell lines, indicating its potential for further development as an anticancer therapeutic .
Antimicrobial Properties
This compound and its derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of various triazole derivatives have been evaluated against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 3.59 μM .
Table 2: Antimicrobial Activity of Triazole Derivatives
Compound | Bacterial Strain | MIC (μM) |
---|---|---|
4c | Staphylococcus aureus | 3.59 |
4a | Escherichia coli | 13.56 |
4d | Streptococcus pneumoniae | 7.11 |
Agricultural Applications
In agriculture, triazole compounds are utilized as fungicides due to their ability to inhibit fungal growth effectively. The structure of triazoles allows them to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes. This application is vital for crop protection and disease management in various agricultural settings.
Material Science
The unique properties of triazoles extend into material science as well. Their ability to form stable complexes with metals makes them suitable for developing novel materials with specific electronic or optical properties. Triazole-containing polymers have been explored for applications in sensors and catalysis due to their tunable properties and stability under various conditions .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,2,3-triazole: Lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.
2-Methyl-1,2,3-triazole: Lacks the chloromethyl group, resulting in different chemical properties and applications.
4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole:
Uniqueness
4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole is unique due to the presence of both a chloromethyl group and a methyl group on the triazole ring. This combination of substituents provides a distinct set of chemical properties, making it a versatile intermediate for various synthetic and research applications.
Biological Activity
4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole is a member of the triazole family, a class of compounds known for their diverse biological activities. The triazole moiety has garnered significant attention in medicinal chemistry due to its potential as a scaffold for drug development. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Triazole derivatives, including this compound, have shown promising antimicrobial properties . Research indicates that triazoles can exhibit significant inhibition against various bacterial strains. For instance, studies have demonstrated that compounds with similar structures to this compound possess minimum inhibitory concentrations (MICs) in the range of 5–125 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 125 |
This compound | S. aureus | 125 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Studies report IC50 values ranging from 1.5 to 74.28 µM across different cancer types . The mechanism often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 1.5 |
HCT116 | 0.43 |
HT-29 | 10 |
The biological activity of triazoles is attributed to their ability to interact with various biological targets:
- Enzymatic Inhibition : Triazoles can inhibit key enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.
- Receptor Interaction : These compounds may modulate receptor-mediated pathways that are crucial for cell survival and growth.
- Induction of Apoptosis : Many studies highlight that triazoles can trigger programmed cell death in tumor cells through intrinsic and extrinsic pathways .
Study on Anticancer Activity
In a notable study by Luan et al., a series of triazole derivatives were synthesized and tested for their anticancer properties against six different cancer cell lines. One derivative exhibited an IC50 value as low as 1.02 µM against breast cancer cells (MCF-7), indicating strong potential for further development .
Antibacterial Screening
Another study focused on the antibacterial efficacy of triazole derivatives against a panel of bacteria including Pseudomonas aeruginosa and Klebsiella pneumoniae. The results showed that several derivatives had MIC values comparable to established antibiotics .
Properties
IUPAC Name |
4-(chloromethyl)-2-methyltriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-6-3-4(2-5)7-8/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLZCNUAQYSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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